

Application Note: HPLC-UV Method for the Quantitation of p-Toluenesulfonates

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Compound of Interest

Compound Name: *N*-Butyl-*p*-toluenesulfonamide

Cat. No.: B159962

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Introduction

p-Toluenesulfonic acid is a widely utilized catalyst in the synthesis of active pharmaceutical ingredients (APIs).^[1] However, its reaction with residual alcohols, such as methanol, ethanol, or propanol, can lead to the formation of *p*-toluenesulfonate esters.^{[1][2]} These esters are classified as potential genotoxic impurities (PGIs) due to their capacity to alkylate DNA, which may induce mutagenic, carcinogenic, and teratogenic effects.^{[1][3]} Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for such impurities, often enforcing a threshold of toxicological concern (TTC) of 1.5 µg/day for long-term drug treatments.^{[1][2]}

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accepted analytical method for the precise quantification of these impurities in drug substances.^{[1][2]} This application note provides a detailed protocol for the determination of four common *p*-toluenesulfonate esters: methyl *p*-toluenesulfonate, ethyl *p*-toluenesulfonate, isopropyl *p*-toluenesulfonate, and propyl *p*-toluenesulfonate.

Target Audience

This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analysis of pharmaceutical products.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions are based on established methods.[2][3]

Parameter	Specification
HPLC System	Quaternary Pump, Autosampler, Thermostatted Column Compartment, UV Detector
Column	Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 μm
Mobile Phase A	15 mM Ammonium Acetate
Mobile Phase B	Methanol
Gradient	Time (min)
0.0	
4.5	
6.0	
21.0	
21.5	
35.0	
Flow Rate	0.3 mL/min
Column Temperature	35 °C
Autosampler Temperature	4 °C
UV Wavelength	225 nm
Injection Volume	10 μL
Needle Wash	50% Methanol

2. Preparation of Standards and Samples

- **Standard Stock Solutions (1 mg/mL):** Prepare individual stock solutions of methyl-p-toluenesulfonate, ethyl-p-toluenesulfonate, isopropyl-p-toluenesulfonate, and propyl-p-toluenesulfonate in acetonitrile.[2]
- **Intermediate Standard Mixture (10 µg/mL):** Dilute each stock solution with a 50/50 (v/v) mixture of water and acetonitrile to create a combined working standard.[2]
- **Calibration Standards:** Prepare a series of calibration standards by further diluting the intermediate standard mixture with the water/acetonitrile diluent to achieve concentrations ranging from 0.01 µg/mL to 2.5 µg/mL.[2] A standard at 0.005 µg/mL can be prepared to determine the limit of detection (LOD).[2]
- **Sample Preparation:** Accurately weigh the active pharmaceutical ingredient (API) and dissolve it in a suitable solvent (e.g., methanol, water, or a mixture of water and acetonitrile) to a known concentration.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-UV method for the analysis of p-toluenesulfonate esters.

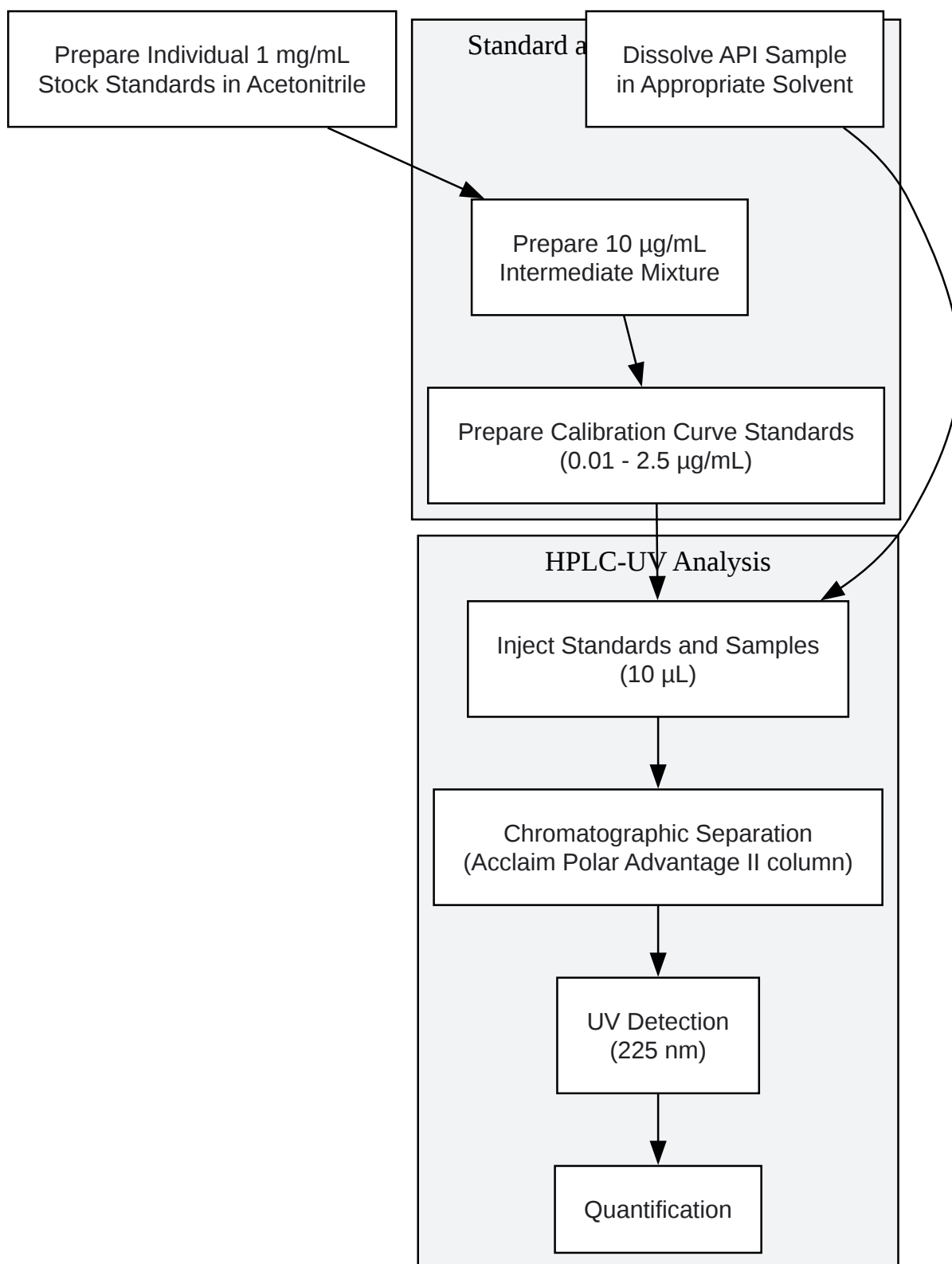
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)[2][3]

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)	LOD (ng/mL)	LOQ (ng/mL)
Methyl p-toluenesulfonate	0.01 - 2.5	> 0.999	< 5	< 13.5
Ethyl p-toluenesulfonate	0.01 - 2.5	> 0.999	< 5	< 13.5
Isopropyl p-toluenesulfonate	0.01 - 2.5	> 0.999	< 5	< 13.5
Propyl p-toluenesulfonate	0.01 - 2.5	> 0.999	< 5	< 13.5

Table 2: Accuracy (Recovery)[2]

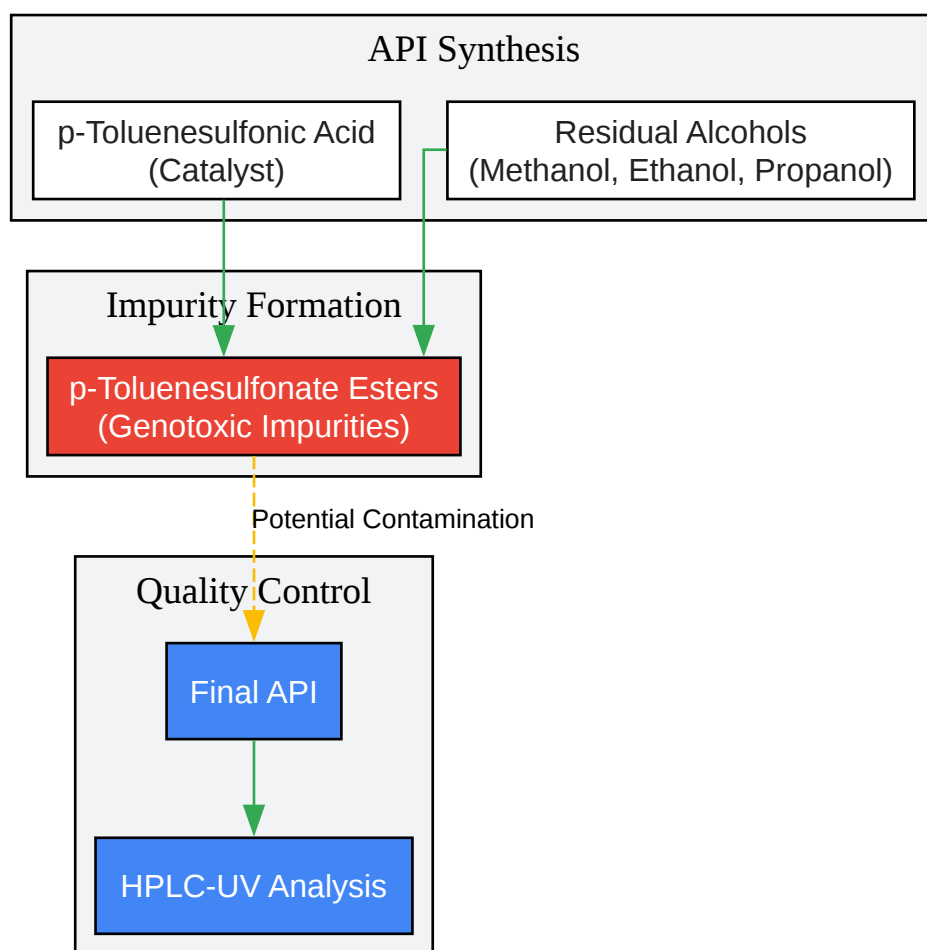
Analyte	Spiked Level	Recovery (%)
Methyl p-toluenesulfonate	LOQ	90 - 99
100%	90 - 99	
150%	90 - 99	
Ethyl p-toluenesulfonate	LOQ	90 - 99
100%	90 - 99	
150%	90 - 99	
Isopropyl p-toluenesulfonate	LOQ	73
100%	90 - 99	
150%	90 - 99	
Propyl p-toluenesulfonate	LOQ	90 - 99
100%	90 - 99	
150%	90 - 99	

Experimental Workflows



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Caption: Workflow for p-toluenesulfonate analysis.



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Caption: Formation and analysis of p-toluenesulfonates.

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